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Compound of Interest

Compound Name: ML-290

Cat. No.: B15607984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifibrotic effects of ML-290 with

alternative therapies, pirfenidone and nintedanib. The information is supported by experimental

data from preclinical studies to aid in the evaluation of ML-290 as a potential therapeutic agent

for fibrotic diseases.

Introduction to ML-290
ML-290 is a small molecule allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).

[1] Activation of RXFP1 by its natural ligand, relaxin, has been shown to exert potent antifibrotic

effects in various organs. ML-290 offers a significant advantage over native relaxin due to its

small molecule nature, which provides greater stability and oral bioavailability, making it a more

viable candidate for chronic therapeutic use.

Mechanism of Action: The Relaxin Receptor
Signaling Pathway
ML-290 mimics the action of relaxin by binding to and activating RXFP1. This initiates a

signaling cascade that counteracts the pro-fibrotic effects of transforming growth factor-beta

(TGF-β), a key mediator in the development of fibrosis. The activation of RXFP1 by ML-290
leads to the inhibition of TGF-β-induced phosphorylation of Smad2 and Smad3, key
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downstream effectors in the fibrotic process.[2][3] This ultimately results in a reduction of

collagen synthesis and the expression of other profibrotic genes.
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Caption: ML-290 activates the RXFP1 receptor, which in turn inhibits the pro-fibrotic TGF-

β/SMAD signaling pathway.

Comparative Efficacy of Antifibrotic Agents
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The antifibrotic potential of ML-290 has been evaluated in various preclinical models of liver

fibrosis. For a comprehensive comparison, its effects are presented alongside data from similar

studies on two clinically approved antifibrotic drugs, pirfenidone and nintedanib.

In Vitro Studies: Inhibition of Hepatic Stellate Cell
Activation
Hepatic stellate cells (HSCs) are the primary cell type responsible for collagen deposition in the

liver. Their activation by pro-fibrotic stimuli like TGF-β is a critical event in the progression of

liver fibrosis.

Table 1: In Vitro Antifibrotic Effects on Hepatic Stellate Cells

Compound Cell Line Treatment Key Findings

ML-290
Primary human HSCs,

LX-2 cells
TGF-β1 stimulation

RNA sequencing

showed

downregulation of

genes involved in

extracellular matrix

remodeling and

cytokine signaling.[1]

Pirfenidone Rat HSCs -

Inhibited HSC

activation and

proliferation.[4]

Nintedanib Primary human HSCs
PDGF and TGF-β

stimulation

Significantly blocked

the expression of

Collagen I, α-SMA,

PDGFR, and TIMP1.

[5]

In Vivo Studies: Reduction of Liver Fibrosis
The efficacy of ML-290, pirfenidone, and nintedanib has been assessed in rodent models of

carbon tetrachloride (CCl4)-induced liver fibrosis, a widely used model that mimics key aspects

of human liver fibrosis.
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Table 2: In Vivo Antifibrotic Effects in CCl4-Induced Liver Fibrosis in Mice

Compound Dosage Key Findings

ML-290 Not specified

Significantly reduced collagen

content and α-smooth muscle

actin (α-SMA) expression.[1]

Pirfenidone 300 mg/kg/day
Markedly attenuated liver

fibrosis.[6]

Nintedanib 30 and 60 mg/kg/day

Significantly reduced hepatic

collagen, necrosis,

inflammation, and fibrosis.[7]

Table 3: Quantitative Analysis of Collagen Reduction in Liver Organoids

A study on human liver organoids with lipopolysaccharide (LPS)-induced fibrosis demonstrated

a dose-dependent reduction in collagen I content upon treatment with ML-290.[8]

ML-290 Concentration Fibrotic Index (Mean ± SEM)

0 nM (LPS only) ~0.35

1 nM ~0.18

10 nM ~0.22

100 nM ~0.25

1000 nM ~0.28

P < 0.001 compared to higher concentrations.

Experimental Protocols
In Vitro Model: TGF-β1 Induced Fibrosis in LX-2 Cells
This protocol describes the induction of a fibrotic phenotype in the human hepatic stellate cell

line, LX-2.
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Cell Culture: LX-2 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

Induction of Fibrosis: To induce an activated, pro-fibrotic phenotype, cells are treated with

TGF-β1 (typically 5-20 ng/mL) for 24-48 hours.[3][9]

Treatment: ML-290 or comparator compounds are added to the culture medium at various

concentrations, either concurrently with or prior to TGF-β1 stimulation.

Analysis: The expression of fibrotic markers such as collagen type I (COL1A1) and α-smooth

muscle actin (α-SMA) is quantified using methods like quantitative RT-PCR, Western

blotting, or immunofluorescence.
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Caption: Workflow for assessing the antifibrotic effects of compounds in a TGF-β1-induced

hepatic stellate cell model.

In Vivo Model: Carbon Tetrachloride (CCl4)-Induced
Liver Fibrosis
This protocol outlines the induction of liver fibrosis in mice using CCl4.

Animal Model: Male C57BL/6 or other suitable mouse strains are used.

Induction of Fibrosis: Mice receive intraperitoneal injections of CCl4 (typically 0.5-1.0 mL/kg

body weight, diluted in corn oil or olive oil) twice or three times a week for a period of 4-8

weeks.

Treatment: ML-290 or comparator drugs are administered orally or via injection, either

concurrently with CCl4 (preventive model) or after the establishment of fibrosis (therapeutic

model).

Analysis: At the end of the study, livers are harvested for histological analysis (e.g., Sirius

Red staining for collagen) and biochemical assays (e.g., hydroxyproline assay to quantify

total collagen). Serum levels of liver enzymes (ALT, AST) are also measured.

Conclusion
The available preclinical data strongly support the antifibrotic effects of ML-290. Its mechanism

of action, targeting the RXFP1 receptor to inhibit the central TGF-β signaling pathway, presents

a promising therapeutic strategy. In both in vitro and in vivo models of liver fibrosis, ML-290 has

demonstrated the ability to reduce key markers of fibrosis, including collagen deposition and

hepatic stellate cell activation.

Direct quantitative comparisons with pirfenidone and nintedanib are challenging due to

variations in experimental designs across studies. However, the qualitative and semi-

quantitative data for ML-290 suggest a potent antifibrotic activity that is comparable to these

established drugs in preclinical settings. Further head-to-head studies with standardized

protocols are warranted to definitively establish the comparative efficacy of ML-290. The

favorable pharmacological profile of ML-290 as a small molecule makes it a compelling

candidate for further development as a novel antifibrotic therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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